![molecular formula C5H11Cl3Se B14587123 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane CAS No. 61634-37-5](/img/structure/B14587123.png)
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is an organoselenium compound characterized by the presence of chlorine and selenium atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane typically involves the reaction of a suitable organoselenium precursor with chlorinating agents. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Investigated for its potential as an antioxidant due to the redox properties of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane involves its ability to undergo redox reactions. The selenium atom can cycle between different oxidation states, allowing it to interact with various molecular targets. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may also interact with cellular thiols and enzymes, modulating their activity and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methylpropane: Lacks the selenium atom, making it less versatile in redox reactions.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains chlorine atoms but lacks selenium, limiting its redox properties.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group, making it more reactive in acylation reactions.
Uniqueness: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where redox activity is desired.
Eigenschaften
CAS-Nummer |
61634-37-5 |
|---|---|
Molekularformel |
C5H11Cl3Se |
Molekulargewicht |
256.5 g/mol |
IUPAC-Name |
1-chloro-2-[dichloro(methyl)-λ4-selanyl]-2-methylpropane |
InChI |
InChI=1S/C5H11Cl3Se/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 |
InChI-Schlüssel |
IDLCOADIGPGMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)[Se](C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
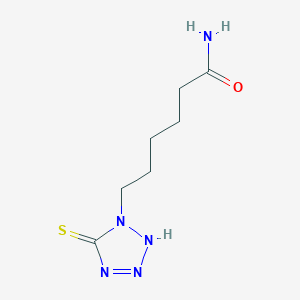

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

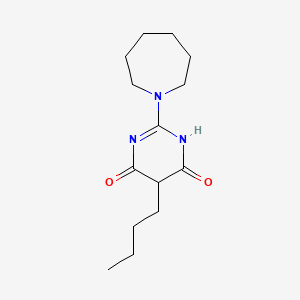
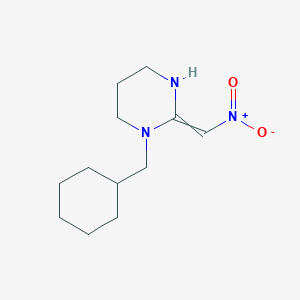
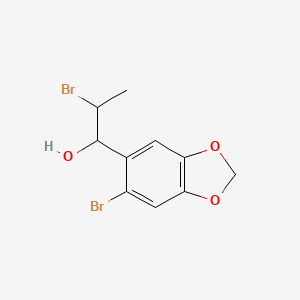

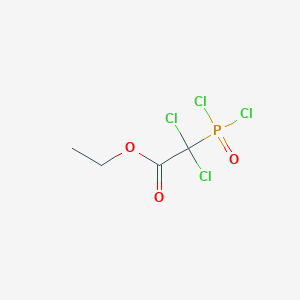
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
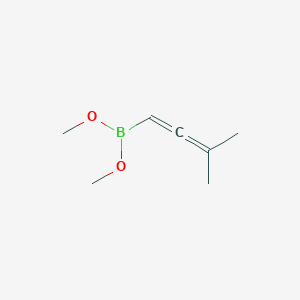
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
